Superior Antifungal Activity Against MDR Candida spp. Compared to Fluconazole
In a direct comparative study, 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide (Compound 6) exhibited superior antifungal activity against four MDR Candida strains compared to the clinical standard fluconazole. The compound achieved an MIC range of 16–24 µg/mL with up to 92.57% growth inhibition, while fluconazole showed an MIC of 20 µg/mL and only 81.88% inhibition [1]. This represents an absolute improvement of 10.69 percentage points in inhibition.
| Evidence Dimension | Antifungal activity against MDR Candida spp. |
|---|---|
| Target Compound Data | MIC 16–24 µg/mL; 92.57% inhibition |
| Comparator Or Baseline | Fluconazole: MIC 20 µg/mL; 81.88% inhibition |
| Quantified Difference | +10.69 percentage points inhibition; comparable or lower MIC |
| Conditions | Broth microdilution assay against four MDR Candida strains (C. glabrata, C. parapsilosis, etc.) |
Why This Matters
This quantifiable superiority supports the compound's selection for antifungal drug discovery programs targeting fluconazole-resistant MDR strains.
- [1] Rani, A.; Viljoen, A.; Sumanjit; Kumar, S. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules 2023, 28(1), 212. View Source
